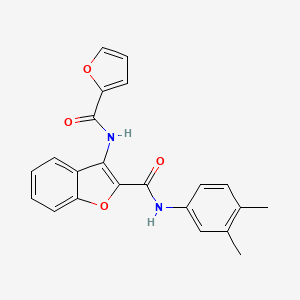

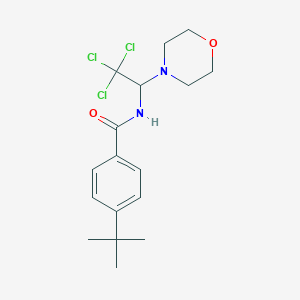

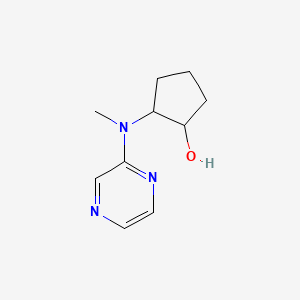

N-(3,4-dimethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran and its derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound belongs to this class, suggesting its potential utility in developing new therapeutic agents or materials with unique properties.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cyclization reactions and palladium-catalyzed processes. For instance, cyclometallation of N,N-dimethylbenzo[b]furan-2-carbothio amides with palladium(II), ruthenium(II), and rhodium(III) has been demonstrated, showcasing the versatility of approaches in generating complex benzofuran scaffolds (Nonoyama et al., 1994).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of benzofuran derivatives. The detailed structure provides insights into the molecule's reactivity and interaction potential. For example, X-ray analysis was used to determine the structure of cyclometallated products, indicating the benzofuran ring metallation and amide groups' coordination (Nonoyama et al., 1994).

Chemical Reactions and Properties

Benzofuran derivatives engage in various chemical reactions, including cycloadditions, which are essential for functionalizing the molecule and enhancing its properties. For instance, regioselective synthesis of novel benzofuran-3-carboxamides via cascade formal [3 + 2] cycloaddition demonstrates the chemical versatility of these compounds (Xia & Lee, 2014).

科学的研究の応用

Cyclometallation and Photochemical Reactions

N-(3,4-dimethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide, due to its complex structure, participates in various chemical reactions, including cyclometallation and photochemical processes. Cyclometallation involves the formation of a cyclometalated product through the interaction of organic compounds with metals, which is essential in the development of coordination compounds for potential applications in catalysis and material science. For example, the cyclometallation of N,N-dimethylbenzo[b]furan-2-carbothio (and seleno) amides with palladium(II), ruthenium(II), and rhodium(III) demonstrated the formation of metallated products through the coordination of sulfur or selenium atoms, showcasing the compound's reactivity and potential in synthesizing complex metallated structures (Nonoyama et al., 1994).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of heterocyclic compounds, a vital area of research for developing new materials and pharmaceuticals. For instance, the Diels-Alder reactions of vinyl derivatives of [1]Benzothieno[3,2-b]furan generated new benzothieno[3,2-b][1]benzofuran derivatives, contributing to the expansion of heterocyclic chemistry and offering new routes for the synthesis of complex organic compounds (Pihera et al., 1999).

Enzymatic Polymerization

Furthermore, the research on furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which are sustainable alternatives to polyphthalamides, highlights the importance of such compounds in developing high-performance materials with significant commercial interest. The enzymatic polymerization to produce poly(octamethylene furanamide) (PA8F) showcased the potential of using furan derivatives in creating environmentally friendly polymers with comparable physical properties to traditional polyamides, indicating a promising direction for material science (Jiang et al., 2015).

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-13-9-10-15(12-14(13)2)23-22(26)20-19(16-6-3-4-7-17(16)28-20)24-21(25)18-8-5-11-27-18/h3-12H,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYKQUKNLZYFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)

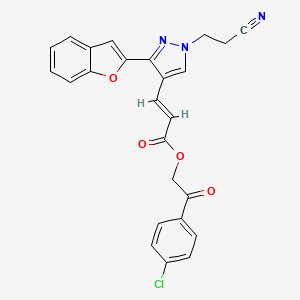

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)